Oxetan-3-ylmethyl-carbamic acid benzyl ester
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Overview
Description
Oxetan-3-ylmethyl-carbamic acid benzyl ester is a chemical compound with the molecular formula C12H15NO3 It is characterized by the presence of an oxetane ring, a carbamate group, and a benzyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxetan-3-ylmethyl-carbamic acid benzyl ester typically involves the formation of the oxetane ring followed by the introduction of the carbamate and benzyl ester groups. One common method is the intramolecular cyclization of suitable precursors to form the oxetane ring. This can be achieved through various cyclization reactions, such as epoxide ring opening or intramolecular etherification .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Oxetan-3-ylmethyl-carbamic acid benzyl ester can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Oxetan-3-ylmethyl-carbamic acid benzyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of oxetan-3-ylmethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which may play a role in its biological activity. The carbamate and benzyl ester groups can also interact with various enzymes and receptors, influencing the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to oxetan-3-ylmethyl-carbamic acid benzyl ester include other oxetane derivatives and carbamate esters. Examples include oxetan-3-one and benzyl carbamate .
Uniqueness
This compound is unique due to its combination of an oxetane ring, carbamate group, and benzyl ester moiety. This structural combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
benzyl N-(oxetan-3-ylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-12(13-6-11-7-15-8-11)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAQTZMCHJMGMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)CNC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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